Rupestonic acid

Description

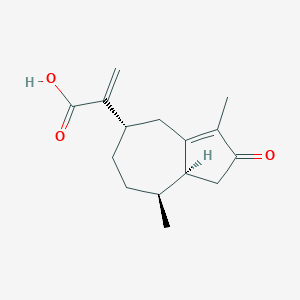

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSKBJBODQVBX-UWJYBYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151111 | |

| Record name | Rupestonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115473-63-7 | |

| Record name | Rupestonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115473637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupestonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Potent Bioactivity of Sesquiterpenes from Artemisia rupestris: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisia rupestris L., a perennial herb belonging to the Asteraceae family, has a long-standing history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be largely attributed to its rich composition of sesquiterpenes. These C15 isoprenoid compounds exhibit a remarkable diversity of chemical structures, which in turn gives rise to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anti-inflammatory, anti-influenza, cytotoxic, and antimicrobial activities of sesquiterpenes isolated from Artemisia rupestris. Detailed experimental protocols for key bioassays, quantitative data on the biological activities of specific compounds, and elucidation of the underlying signaling pathways are presented to facilitate further research and development in this promising area of natural product-based drug discovery.

Introduction

The genus Artemisia is a prolific source of bioactive secondary metabolites, with sesquiterpene lactones being one of the most prominent classes of compounds. Artemisia rupestris, in particular, has been the subject of numerous studies, leading to the isolation and characterization of a wide array of sesquiterpenoids, including guaianolides, eudesmanolides, and germacranolides. These compounds have demonstrated potent biological effects, making them attractive candidates for the development of novel therapeutic agents. This whitepaper aims to consolidate the current scientific knowledge on the biological activities of sesquiterpenes from Artemisia rupestris, with a focus on providing practical information for researchers in the field.

Biological Activities of Sesquiterpenes from Artemisia rupestris

The sesquiterpenes isolated from Artemisia rupestris have been shown to possess a range of biological activities, with anti-inflammatory, anti-influenza, cytotoxic, and antimicrobial effects being the most extensively studied.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the search for novel anti-inflammatory agents is of paramount importance. Several sesquiterpenes from Artemisia rupestris have been identified as potent inhibitors of inflammatory pathways.

Table 1: Anti-inflammatory Activity of Sesquiterpenes from Artemisia rupestris

| Compound | Sesquiterpene Class | Assay | Cell Line | IC50 (µM) | Reference |

| Rupestonic Acid B | Guaiane | NO Production Inhibition | BV-2 Microglia | 2.6 | [1] |

| This compound G | Guaiane | NO Production Inhibition | BV-2 Microglia | 2.2 | [1] |

| Rupestrisin A | Sesquiterpene | NO Production Inhibition | BV-2 Microglia | 24.3 | [2] |

| Dimeric Sesquiterpenoid 1 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 17.0 | [3] |

| Dimeric Sesquiterpenoid 2 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 25.4 | [3] |

| Dimeric Sesquiterpenoid 3 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 31.8 | [3] |

| Dimeric Sesquiterpenoid 4 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 45.2 | [3] |

| Dimeric Sesquiterpenoid 5 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 53.7 | [3] |

| Dimeric Sesquiterpenoid 6 | Dimeric Sesquiterpenoid | NO Production Inhibition | BV-2 Microglia | 71.8 | [3] |

| (1R,7R,10S)-1-hydroxy-3-oxoguaia-4,11(13)-dien-12-oic acid | Guaiane | NO Production Inhibition | RAW 264.7 | >100 | [4] |

| (1R,7R,10S)-10-hydroxy-3-oxoguaia-4,11(13)-dien-12-oic acid | Guaiane | NO Production Inhibition | RAW 264.7 | >100 | [4] |

Anti-influenza Activity

The emergence of drug-resistant influenza virus strains necessitates the discovery of new antiviral agents. This compound, a prominent sesquiterpene from Artemisia rupestris, and its derivatives have shown promising activity against influenza viruses.

Table 2: Anti-influenza Activity of this compound Derivatives

| Compound | Virus Strain | Cell Line | IC50 (µM) | TC50 (µM) | Reference |

| This compound Derivative 2d | Influenza A (H3N2) | MDCK | 0.35 | 593 | [5] |

| This compound Derivative 2g | Influenza A (H3N2) | MDCK | 0.21 | 167 | [5] |

| This compound Derivative 5g | Influenza A (H3N2) | MDCK | 2.89 | 15.1 | [5] |

| This compound Derivative 5g | Influenza A (H1N1) | MDCK | 0.38 | 15.1 | [5] |

Cytotoxic Activity

The potential of natural products as anticancer agents is a major area of research. Sesquiterpenes from Artemisia species have been investigated for their cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxic Activity of Sesquiterpenes and their Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Quinoline Analogue 11 | C6 (Rat Glioblastoma) | 5.45 | [6] |

| Quinoline Analogue 11 | HeLa (Human Cervical Cancer) | 9.6 | [6] |

| Quinoline Analogue 11 | HT-29 (Human Colon Adenocarcinoma) | 7.8 | [6] |

| Quinoline Analogue 17 | C6 (Rat Glioblastoma) | 12.3 | [6] |

| Quinoline Analogue 17 | HeLa (Human Cervical Cancer) | 15.2 | [6] |

| Quinoline Analogue 17 | HT-29 (Human Colon Adenocarcinoma) | 11.5 | [6] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. Sesquiterpenes from Artemisia species have demonstrated activity against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of Sesquiterpenes from Artemisia Species

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Artemisia Pickering Nanoemulsion | E. coli PMC 201 | 1.68 ± 0.72 | [7] |

| Artemisia Pickering Nanoemulsion | S. aureus ATCC 29213 | 1.62 ± 0.37 | [7] |

| Artemisia Pickering Nanoemulsion | B. subtilis SZMC 0209 | 1.42 ± 0.64 | [7] |

| Artemisia Pickering Nanoemulsion | P. aeruginosa PMC 103 | 1.46 ± 0.22 | [7] |

| Artemisia Pickering Nanoemulsion | S. pyogenes SZMC 0119 | 3.15 ± 0.16 | [7] |

| Artemisia Pickering Nanoemulsion | C. albicans SZMC 1372 | 3.62 ± 0.65 | [7] |

| 3'-hydroxygenkwanin (from A. sieberi) | B. subtilis | 50 (µ g/disk ) | [8] |

| 3'-hydroxygenkwanin (from A. sieberi) | S. aureus | 25 (µ g/disk ) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

-

Cell Culture: RAW 264.7 macrophages or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response.

-

Cell Lysis: After treatment with test compounds and/or LPS, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Signaling Pathways and Mechanisms of Action

The biological activities of sesquiterpenes from Artemisia rupestris are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of these sesquiterpenes are primarily attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with pro-inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Studies have shown that some sesquiterpenes from Artemisia species can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[9]

The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical pathway in the regulation of inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors that control the expression of inflammatory mediators. It has been reported that sesquiterpenes can suppress the phosphorylation of ERK, JNK, and p38, thus attenuating the inflammatory response.[10]

Caption: Anti-inflammatory signaling pathways modulated by sesquiterpenes.

Experimental Workflow: From Plant to Bioactive Compound

The discovery of bioactive sesquiterpenes from Artemisia rupestris typically follows a systematic workflow involving extraction, fractionation, isolation, and bioactivity screening.

Caption: General workflow for the isolation and bioactivity screening of sesquiterpenes.

Conclusion and Future Directions

The sesquiterpenes from Artemisia rupestris represent a rich and diverse source of bioactive natural products with significant therapeutic potential. The potent anti-inflammatory, anti-influenza, cytotoxic, and antimicrobial activities of these compounds, coupled with their novel chemical structures, make them promising leads for the development of new drugs.

Future research should focus on:

-

Comprehensive Bioactivity Profiling: Screening of a wider range of sesquiterpenes from Artemisia rupestris against a broader panel of biological targets.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of these sesquiterpenes and their biological activities to guide the synthesis of more potent and selective analogues.

-

In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic efficacy and safety of the most promising compounds in preclinical animal models.

-

Synergistic Studies: Investigating the potential synergistic effects of these sesquiterpenes with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By leveraging the information presented in this technical guide, researchers can accelerate the translation of these promising natural products from the laboratory to the clinic.

References

- 1. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New sesquiterpene and thiophene derivatives from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Inhibitory Dimeric Sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New guaiane sesquiterpenes from Artemisia rupestris and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial sesquiterpene lactones from Artemisia sieberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Heat-Processed Artemisia capillaris Thunberg by Regulating IκBα/NF-κB Complex and 15-PGDH in Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Antitumor Potential of Rupestonic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the emerging antitumor properties of Rupestonic acid and its derivatives. While research into the direct anticancer effects of this compound is still in its nascent stages, preliminary studies on its derivatives have shown promising cytotoxic and pro-apoptotic activities, suggesting a potential new avenue for cancer therapy. This document aims to consolidate the existing data, provide detailed experimental methodologies for future research, and visualize the potential mechanisms of action.

Executive Summary

This compound, a sesquiterpene lactone, has been primarily investigated for its antiviral properties. However, recent research into its synthetic derivatives has unveiled potential anticancer activities. Notably, a derivative of this compound has demonstrated significant cytotoxicity against cervical (HeLa) and colon (HT-29) cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, characterized by a reduction in mitochondrial membrane potential. This guide provides the available quantitative data, outlines key experimental protocols to further investigate these properties, and presents a putative signaling pathway based on the initial findings.

Data Presentation: Cytotoxic Activity of this compound Derivative 5e

The following table summarizes the available quantitative data on the cytotoxic activity of a this compound derivative, designated as 5e, against two human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.737 ± 0.05 |

| HT-29 | Colon Cancer | 1.194 ± 0.02 |

Data sourced from a study on this compound derivatives, which indicated that derivative 5e induced early apoptosis in both HeLa and HT-29 cells.[1]

Experimental Protocols

To facilitate further research into the antitumor properties of this compound and its derivatives, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound or its derivatives

-

Human cancer cell lines (e.g., HeLa, HT-29, and others for broader screening)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing propidium iodide to enter and stain the DNA).

Materials:

-

This compound or its derivatives

-

Human cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or its derivatives at the determined IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

This compound or its derivatives

-

Human cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or its derivatives as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Visualization

Based on the preliminary finding that a this compound derivative induces apoptosis and reduces mitochondrial membrane potential, a putative signaling pathway is proposed. This diagram illustrates the potential intrinsic apoptotic pathway that may be activated. Further research is required to validate this proposed mechanism for both this compound and its derivatives.

Caption: Proposed intrinsic apoptosis pathway for a this compound derivative.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of the antitumor properties of this compound.

Caption: A logical workflow for investigating the antitumor properties of this compound.

Conclusion and Future Directions

The preliminary evidence surrounding this compound derivatives suggests a promising foundation for the development of novel anticancer agents. The observed cytotoxicity and induction of apoptosis in cancer cell lines warrant a more in-depth investigation into the parent compound, this compound. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its apoptotic and potential cell cycle arrest activities.

-

Signaling Pathway Identification: Identifying and validating the key signaling pathways modulated by this compound in cancer cells.

-

In Vivo Efficacy: Assessing the antitumor efficacy and safety of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a starting point for the scientific community to explore the full therapeutic potential of this compound and its analogs in the fight against cancer. The provided protocols and visualized pathways are intended to serve as a roadmap for these future investigations.

References

Unveiling the Diversity of Rupestonic Acid: A Technical Guide to its Natural Variants and Isomers

For Researchers, Scientists, and Drug Development Professionals

Rupestonic acid, a sesquiterpene lactone primarily isolated from Artemisia rupestris L., has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-influenza virus effects.[1][2] This in-depth technical guide provides a comprehensive overview of the known natural variants and isomers of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

The Core Structure: this compound

This compound possesses a characteristic guaiane-type sesquiterpenoid skeleton. Its chemical structure features a five-membered ring fused to a seven-membered ring, with multiple chiral centers that give rise to its specific stereochemistry. The IUPAC name for this compound is 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H20O3 | [3][4] |

| Molar Mass | 248.32 g/mol | [3] |

| CAS Number | 83161-56-2 | [5] |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Naturally Occurring Variants of this compound

Recent phytochemical investigations of Artemisia rupestris have led to the isolation and characterization of several natural analogs of this compound. These variants typically exhibit modifications to the core this compound scaffold, such as hydroxylations or variations in side chains.

Rupestonic Acids B-G

A study focusing on the chemical constituents of Artemisia rupestris reported the discovery of six new guaiane sesquiterpenoids, designated as Rupestonic acids B-G.[5] The structures of these new compounds were elucidated through extensive 1D and 2D NMR analysis, with their absolute configurations established by electronic circular dichroism (ECD) in combination with density functional theory calculations.[5]

Among these, this compound B (compound 2 in the study) and this compound G (compound 6 in the study) demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells, with IC50 values of 2.6 µM and 2.2 µM, respectively.[5] This suggests their potential as anti-inflammatory agents.

Isothis compound

A novel sesquiterpene, named isothis compound, was also isolated from Artemisia rupestris.[6] Structural elucidation via spectral and X-ray crystallographic methods revealed that isothis compound possesses an unusual 6,7-membered ring skeleton, which distinguishes it from the 5,7-membered ring system of this compound.[6] Interestingly, both compounds share the same absolute configuration at C-1. The proposed biogenesis of isothis compound involves a bond cleavage (C4-C5) and formation (C5-C14) from the this compound skeleton.[6]

Isomers of this compound

The stereochemical complexity of this compound allows for the existence of several isomers. While a comprehensive characterization of all possible stereoisomers is not extensively documented in the currently available literature, the synthesis and biological evaluation of derivatives have provided insights into the importance of stereochemistry for its activity.

For instance, the synthesis of various glycosyl derivatives of this compound revealed that the stereochemistry of the sugar moiety significantly impacts the anti-influenza activity.[7] Compound 2g in one study, a hepta-O-acetyllactosyl derivative, was the most active against influenza H3N2 virus (IC50 = 0.21 µM).[7] In contrast, its geometric isomer, compound 2h (hepta-O-acetylmaltosyl derivative), exhibited weak activity (IC50 = 89.6 µM), highlighting the critical role of stereoisomerism in biological function.[7]

Experimental Protocols

Isolation and Purification of this compound and its Natural Variants

A common method for the isolation of this compound and its analogs from Artemisia rupestris involves high-speed counter-current chromatography (HSCCC).[5]

Experimental Workflow for HSCCC Separation

Caption: Workflow for the isolation and purification of this compound and its natural variants.

The selection of the two-phase solvent system for HSCCC is crucial and is guided by the measurement of the partition coefficient (K) of the target compounds.[5] Following separation, the purity of the isolated compounds is typically assessed by High-Performance Liquid Chromatography (HPLC), and their structures are identified using spectroscopic methods such as Mass Spectrometry (MS), 1H NMR, and 13C NMR.[5]

Structural Elucidation

The determination of the chemical structures of novel natural products like this compound variants relies on a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

High-Resolution Mass Spectrometry (HR-MS): Determines the exact molecular formula.

-

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[6]

-

Electronic Circular Dichroism (ECD): Used in conjunction with theoretical calculations (e.g., density functional theory) to establish the absolute configuration of chiral molecules.[5]

Biological Activity and Signaling Pathways

This compound and its derivatives have been extensively studied for their anti-influenza virus activity.[1][2][8] The mechanism of action for some derivatives has been shown to involve the upregulation of the Heme Oxygenase-1 (HO-1)-mediated interferon (IFN) response.[5]

Signaling Pathway of a this compound Derivative (YZH-106)

Caption: Proposed signaling pathway for the anti-influenza activity of a this compound derivative.

One derivative, YZH-106, was shown to induce the phosphorylation of p38 MAPK, which in turn promotes the nuclear translocation of Nrf2.[5] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, leading to its upregulation. The increased expression of HO-1 enhances the host's interferon response, thereby inhibiting influenza virus replication.[5]

Quantitative Data on this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their anti-influenza activity. The following table summarizes the in vitro activity of selected derivatives against various influenza virus strains.

Table 2: In Vitro Anti-influenza Activity of Selected this compound Derivatives

| Compound | Virus Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |

| 4-tert-butyl-phenyl rupestonate | Influenza A3 | 0.5 | 18.9 | 37.8 | [2] |

| Oseltamivir | Influenza A3 | 5.1 | >1219.5 | >239.1 | [2] |

| Derivative 7 (piperazine moiety) | H3N2 | 5.22 | >25.41 | >4.87 | [2] |

| Derivative 7 (piperazine moiety) | H1N1 | 3.72 | >25.41 | >6.83 | [2] |

| Derivative 7 (1,2,4-triazole moiety) | H3N2 | 0.97 | 27.1 | 27.9 | [2] |

| Derivative 7 (1,2,4-triazole moiety) | H1N1 | 0.42 | 27.1 | 64.5 | [2] |

| Compound 2d (xylosyl derivative) | H3N2 | 0.35 | - | - | [7] |

| Compound 2g (lactosyl derivative) | H3N2 | 0.21 | - | - | [7] |

| Compound 5g (morpholine derivative) | H3N2 | 2.89 | - | - | [7] |

| Compound 5g (morpholine derivative) | H1N1 | 0.38 | - | - | [7] |

| This compound L-ephedrine ester (A) | A/PR/8/34 (H1N1) | 51.0 | - | - | [9][10] |

| This compound L-ephedrine ester (A) | A/FM/1/47 (H1N1) | 441.0 | - | - | [9][10] |

Note: IC50 (50% inhibitory concentration), TC50 (50% toxic concentration), SI (Selectivity Index = TC50/IC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Conclusion and Future Directions

This compound and its natural variants represent a promising class of compounds with significant therapeutic potential, particularly as antiviral and anti-inflammatory agents. The discovery of novel variants like isothis compound with a unique carbon skeleton opens up new avenues for structure-activity relationship studies and the design of novel therapeutic agents. Future research should focus on the complete stereochemical characterization of all natural isomers, the elucidation of the biosynthetic pathways leading to these diverse structures, and a deeper investigation into their mechanisms of action against a broader range of biological targets. The development of more efficient and stereoselective synthetic routes will also be crucial for accessing larger quantities of these compounds for preclinical and clinical evaluation.

References

- 1. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Studies on the this compound Derivatives as Anti-in...: Ingenta Connect [ingentaconnect.com]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. [The structure and absolute configuration of isothis compound from Artemisia rupestris L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - Yong - Current Pharmaceutical Design [rjpbr.com]

Rupestonic Acid: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris L., holds a significant place in Traditional Chinese Medicine (TCM), particularly in the Xinjiang region of China.[1][2] Traditionally used for a variety of ailments, modern scientific investigation has begun to unravel the molecular mechanisms behind its therapeutic potential. This technical guide provides an in-depth analysis of this compound, focusing on its pharmacological activities, underlying signaling pathways, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: From Traditional Use to Scientific Scrutiny

Artemisia rupestris L., the natural source of this compound, has a long history of use in the folk medicine of Central Asia for treating gastrointestinal and liver diseases, cancer, and various inflammatory conditions.[3] this compound itself is a sesquiterpene, a class of naturally occurring compounds known for their diverse biological activities.[2][4] The primary focus of modern research on this compound has been its notable antiviral properties, particularly against the influenza virus.[2][4] Numerous derivatives have been synthesized to enhance its antiviral efficacy.[1][2] Beyond its antiviral effects, emerging evidence suggests anti-inflammatory and anticancer potential, positioning this compound as a promising scaffold for novel drug development.

Quantitative Pharmacological Data

The biological activity of this compound and its derivatives has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentration (IC50) and toxicity concentration (TC50) values reported in the literature.

Table 1: Antiviral Activity of this compound and Its Derivatives

| Compound | Virus Strain | Cell Line | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) | Reference |

| This compound | Influenza A/H1N1 | MDCK | > 1344 | - | - | [4] |

| This compound | Influenza A/H1N1 | MDCK | 224.3 | - | - | [1] |

| This compound | Influenza A/H3N2 | MDCK | 224.5 | - | - | [1] |

| This compound derivative (YZH-106) | Influenza A/H3N2 | - | 1.09 | - | - | [1] |

| This compound derivative (YZH-106) | Influenza B | - | 3.25 | - | - | [1] |

| This compound L-ephedrine ester (A) | Influenza A/PR/8/34 (H1N1) | - | 51.0 | - | - | [5] |

| This compound L-ephedrine ester (A) | Influenza A/FM/1/47 (H1N1) | - | 441.0 | - | - | [5] |

| This compound L-ephedrine complex (B) | Influenza A/PR/8/34 (H1N1) | - | 51.0 | - | - | [5] |

| This compound L-ephedrine complex (B) | Influenza A/FM/1/47 (H1N1) | - | 441.0 | - | - | [5] |

| This compound derivative (Compound 13) | Influenza A/H1N1 | MDCK | 4.27 | >115.5 | 27.04 | [6] |

| This compound derivative (Dihydrogen amide 3) | Influenza B | MDCK | 5.5 | 71.5 | 13 | [6] |

Table 2: Anti-inflammatory Activity of this compound

| Compound | Cell Line | IC50 (μM) | Parameter Measured | Reference |

| This compound | RAW264.7 | 3.04 | Inhibition of NO production | [4] |

Signaling Pathways Modulated by this compound Derivatives

Research into the molecular mechanisms of this compound derivatives has identified key signaling pathways involved in its antiviral and potentially other therapeutic effects. A notable example is the derivative YZH-106, which has been shown to modulate the host's innate immune response.

The p38 MAPK/ERK1/2 - Nrf2 - HO-1 Signaling Pathway

The antiviral activity of the this compound derivative YZH-106 against the influenza A virus (IAV) is mediated through the activation of a protective host signaling cascade. Mechanistically, YZH-106 induces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[3] This activation leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, upregulating the expression of Heme Oxygenase-1 (HO-1).[3] HO-1, in turn, inhibits IAV replication by activating the production of type I interferons (IFNs) and subsequent induction of IFN-stimulated genes (ISGs).[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or immune cells) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways, such as NF-κB and MAPK, upon treatment with this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, Nrf2, HO-1, IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound, a natural product from a plant with a rich history in traditional Chinese medicine, presents a compelling case for further investigation in modern drug discovery. Its established antiviral activity, particularly against influenza, coupled with emerging evidence of anti-inflammatory and potential anticancer effects, highlights its therapeutic versatility. The elucidation of its derivative's mechanism of action through the p38 MAPK/ERK1/2-Nrf2-HO-1 pathway provides a solid foundation for understanding its bioactivity and for the rational design of more potent and specific analogs.

Future research should focus on a more comprehensive evaluation of this compound's efficacy in a broader range of cancer cell lines and in vivo tumor models. A deeper investigation into its impact on the NF-κB signaling pathway, a key regulator of inflammation and cancer, is warranted. Furthermore, detailed pharmacokinetic and toxicological studies are essential to assess its potential as a clinical candidate. The in-depth technical information and standardized protocols provided in this guide aim to facilitate and accelerate these future research endeavors, ultimately unlocking the full therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in studies on the this compound derivatives as anti-influenza agents [pubmed.ncbi.nlm.nih.gov]

- 3. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

Physicochemical properties of Rupestonic acid

An In-depth Technical Guide to the Physicochemical Properties of Rupestonic Acid

Introduction

This compound, a sesquiterpene isolated from Artemisia rupestris L., is a natural compound that has garnered significant interest in the scientific community, particularly in the field of drug development.[1][2] This traditional Uighur medicine has been historically used for treating ailments like the common cold.[1] Modern research has focused on its potential as an antiviral agent, specifically against the influenza virus.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and a visualization of its related biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in this promising natural product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing effective drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C15H20O3 | [4][5] |

| Molecular Weight | 248.32 g/mol | [1][4] |

| Boiling Point | 438°C at 760 mmHg | |

| LogP (XLogP3-AA) | 2.4 | [4] |

| Solubility | Soluble in DMSO (90 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][6] |

| Appearance | Solid powder | [7] |

| Storage | Store at -20°C | [7] |

Experimental Protocols

Detailed methodologies for the preparation of this compound solutions for in vitro and in vivo studies are critical for reproducibility of experimental results.

Preparation of Stock Solution for In Vitro Use

A standard protocol for preparing a stock solution of this compound for in vitro assays involves the use of dimethyl sulfoxide (DMSO).

Protocol:

-

Weigh the desired amount of this compound powder.

-

Add DMSO to the powder to achieve a concentration of 90 mg/mL (362.4 mM).[1]

-

If necessary, use sonication to ensure complete dissolution of the compound.[1]

-

Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[8]

Preparation of Working Solutions for In Vivo Use

For in vivo experiments, this compound needs to be formulated in a vehicle that is safe for administration to animals. Below are three different protocols for preparing working solutions. It is recommended to prepare these solutions fresh on the day of use.[8]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [8]

-

Prepare a clear stock solution of this compound in DMSO.

-

Sequentially add the following co-solvents in the specified volumetric ratios:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure the final solution is clear. This method yields a solubility of ≥ 2.5 mg/mL (10.07 mM).[8]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation [8]

-

Prepare a clear stock solution of this compound in DMSO.

-

Sequentially add the following co-solvents in the specified volumetric ratios:

-

10% DMSO

-

90% (20% SBE-β-CD in Saline)

-

-

Ensure the final solution is clear. This method yields a solubility of ≥ 2.5 mg/mL (10.07 mM).[8]

Protocol 3: DMSO/Corn Oil Formulation [8]

-

Prepare a clear stock solution of this compound in DMSO.

-

Sequentially add the following co-solvents in the specified volumetric ratios:

-

10% DMSO

-

90% Corn Oil

-

-

Ensure the final solution is clear. This method yields a solubility of ≥ 2.5 mg/mL (10.07 mM).[8]

If precipitation or phase separation occurs during the preparation of any of these formulations, gentle heating and/or sonication can be used to aid dissolution.[8]

Signaling Pathways and Experimental Workflows

Anti-Influenza Signaling Pathway of this compound Derivatives

Research on derivatives of this compound has shed light on its mechanism of anti-influenza activity. The derivative YZH-106 has been shown to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[6][9] This signaling cascade is initiated by the phosphorylation of p38 MAPK and ERK1/2, which leads to the activation of the transcription factor Nrf2. Activated Nrf2 then upregulates the expression of HO-1, which in turn inhibits viral replication through the induction of type I interferons and interferon-stimulated genes.[6][9]

Caption: Signaling pathway of this compound derivative YZH-106 in inhibiting influenza virus replication.

Experimental Workflow for In Vivo Solution Preparation

The successful execution of in vivo studies relies on a consistent and clear workflow for the preparation of the test compound. The following diagram illustrates the general workflow for preparing this compound for animal administration.

Caption: General experimental workflow for the preparation of this compound solutions for in vivo studies.

Logical Relationship: Structure-Activity Relationship (SAR) Studies

The development of more potent anti-influenza agents based on the this compound scaffold is an active area of research. This involves the synthesis of numerous derivatives and the evaluation of their biological activity to establish a structure-activity relationship (SAR). The goal of SAR studies is to identify the chemical moieties responsible for the desired pharmacological effect and to optimize the lead compound to enhance its efficacy and reduce toxicity.[2][10][11]

Caption: Logical relationship illustrating the process of structure-activity relationship (SAR) studies for this compound.

Conclusion

This compound presents a promising natural scaffold for the development of novel antiviral therapeutics. A thorough understanding of its physicochemical properties is fundamental for its advancement from a laboratory curiosity to a clinical candidate. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working on this compound. The elucidation of its mechanism of action through its derivatives highlights the importance of continued research in natural product chemistry and pharmacology. Future studies should aim to fill the gaps in the physicochemical data, such as determining its melting point and pKa, and to further explore the structure-activity relationships of its derivatives to develop more potent and selective antiviral agents.

References

- 1. This compound | Influenza Virus | ERK | Nrf2 | p38 MAPK | TargetMol [targetmol.com]

- 2. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|83161-56-2|安捷凯 [anjiechem.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 115473-63-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rupestonic Acid: Chemical Identity, Physicochemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rupestonic acid, a sesquiterpene with significant antiviral properties. This document details its chemical identifiers, physicochemical characteristics, and biological activities, with a focus on its potential as an anti-influenza and anti-hepatitis B virus agent. Experimental protocols and mechanistic insights are included to support further research and development.

Chemical Identifiers and Stereochemistry

This compound is a natural compound that has been associated with two primary CAS numbers, which correspond to different stereoisomers of the molecule. This distinction is critical for researchers in sourcing and applying the correct compound in experimental settings.

The compound originally identified as this compound was assigned CAS Number 115473-63-7 . Subsequent stereochemical correction led to the structure being revised to that of Pechueloic acid , which is associated with CAS Number 83161-56-2 [1]. The IUPAC names reflect this stereoisomeric difference, with the former being (5S,8S,8aS)- and the latter (5R,8S,8aS)-configured[2][3]. For clarity, this guide will refer to the compound as this compound, but researchers should be aware of this stereochemical nuance when referencing literature and commercial sources.

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| CAS Number | 115473-63-7 / 83161-56-2 | [2][4] |

| Molecular Formula | C₁₅H₂₀O₃ | [2][5] |

| Molecular Weight | 248.32 g/mol | [2] |

| IUPAC Name | 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid / 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | [2][3] |

| InChI | InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | [2] |

| InChIKey | ZFHSKBJBODQVBX-UWJYBYFXSA-N | [2] |

| SMILES | C[C@H]1CC--INVALID-LINK--C(=C)C(=O)O | [2] |

| Synonyms | Pechueloic Acid | [4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties are limited, computed values and qualitative descriptions provide valuable insights. This compound is generally described as being soluble in polar solvents[6]. A summary of available physicochemical data is provided in Table 2.

| Property | Value | Reference |

| Boiling Point | 438°C at 760 mmHg (Predicted) | [5] |

| pKa | 4.37 ± 0.11 (Predicted) | [7] |

| XLogP3 | 2.4 | [2] |

| Solubility | Almost insoluble in water (0.05 g/L at 25°C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][8] |

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated significant antiviral activity, particularly against influenza viruses and the Hepatitis B virus (HBV).

Anti-influenza Activity

This compound itself has shown activity against influenza virus B[6]. However, extensive research has focused on the synthesis of more potent derivatives. These derivatives have shown broad-spectrum activity against various influenza A strains, including H1N1 and H3N2, and influenza B virus[5][7][9]. The antiviral activity is often quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TC50), with the selectivity index (SI = TC50/IC50) indicating the therapeutic window. A selection of reported antiviral activities for this compound derivatives is presented in Table 3.

| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound L-ephedrine derivative A | A/PR/8/34 (H1N1) | 51.0 | Not Reported | Not Reported | [4] |

| This compound L-ephedrine derivative B | A/PR/8/34 (H1N1) | 51.0 | Not Reported | Not Reported | [4] |

| This compound L-ephedrine derivative A | A/FM/1/47 (H1N1) | 441.0 | Not Reported | Not Reported | [4] |

| This compound L-ephedrine derivative B | A/FM/1/47 (H1N1) | 441.0 | Not Reported | Not Reported | [4] |

| Derivative 2d | Influenza A (H3N2) | 0.35 | >100 | >285.7 | [5] |

| Derivative 2g | Influenza A (H3N2) | 0.21 | >100 | >476.2 | [5] |

| Derivative 5g | Influenza A (H3N2) | 2.89 | 128 | 44.3 | [5] |

| Derivative 5g | Influenza A (H1N1) | 0.38 | 128 | 336.8 | [5] |

| Derivative 13 (allyl group) | Influenza A (H1N1) | 4.27 | Not Reported | 27.04 | [7][9] |

The primary anti-influenza mechanism of action for this compound derivatives, such as YZH-106, involves the upregulation of the heme oxygenase-1 (HO-1) mediated interferon (IFN) response. This is achieved through the activation of the p38 MAPK and ERK1/2 signaling pathways, which in turn leads to the activation of the transcription factor Nrf2. Nrf2 then promotes the expression of HO-1, which inhibits influenza A virus (IAV) replication by inducing the expression of type I interferons and subsequent interferon-stimulated genes (ISGs)[9][10].

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of metabolites of this compound in rat urine by liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Synthesis of this compound L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity - Yong - Current Pharmaceutical Design [rjraap.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 115473-63-7: this compound | CymitQuimica [cymitquimica.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. This compound | CAS:83161-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Rupestonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rupestonic acid, a natural sesquiterpene isolated from Artemisia rupestris L., has garnered significant attention due to its diverse biological activities, including potential antiviral, antibacterial, and antitumor properties.[1][2] Its complex, stereochemically rich structure presents a considerable challenge for synthetic chemists. This document outlines a detailed protocol for the asymmetric synthesis of this compound, based on a convergent strategy. The key transformations in this synthesis include a[2][3]-Wittig rearrangement, a SmI₂-prompted intermolecular addition, and a ring-closing metathesis (RCM).[1][3][4]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the asymmetric synthesis of this compound.

| Step No. | Transformation | Product | Yield (%) | Reference |

| 1 | Wittig Reaction | Olefin 20 | 62 | (He, C., et al., Org. Lett. 2017) |

| 2 | Reduction and Etherification | Ether 21 | 90 | (He, C., et al., Org. Lett. 2017) |

| 3 | [2][3]-Wittig Rearrangement | Product 12 | 67 | (He, C., et al., Org. Lett. 2017) |

| 4 | Reduction and Cleavage | Alcohol 22 | 81 | (He, C., et al., Org. Lett. 2017) |

| 5 | Iodination | Iodide 10 | 78 | (He, C., et al., Org. Lett. 2017) |

| 6 | Peterson Olefination | Diene 8 | 75 | (He, C., et al., Org. Lett. 2017) |

| 7 | Ring-Closing Metathesis | Product 7 | 99 | (He, C., et al., Org. Lett. 2017) |

| 8 | Hydrogenation | Product 25 | 73 | (He, C., et al., Org. Lett. 2017) |

| 9 | Intramolecular Aldol Condensation | Bicyclic 6 | 77 | (He, C., et al., Org. Lett. 2017) |

| 10 | Deprotection and Selective Protection | Product 26 | 78 | (He, C., et al., Org. Lett. 2017) |

| 11 | Oxidation | Ketone 27 | 79 | (He, C., et al., Org. Lett. 2017) |

| 12 | Wittig Olefination | Olefin | 73 | (He, C., et al., Org. Lett. 2017) |

| 13 | Deprotection, Jones & Pinnick Oxidation | This compound | 47 | (He, C., et al., Org. Lett. 2017) |

| 14 | Final Oxidation (alternative) | This compound | 35 (2 steps) | (CN109748787B) |

Experimental Workflow Diagram

Caption: Convergent asymmetric synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the successful asymmetric synthesis of this compound. While key reaction details are provided, it is assumed that standard laboratory techniques for handling reagents and solvents, and for reaction work-up and purification, are employed.

Synthesis of Chiral Iodide (10)

-

Wittig Reaction: To a solution of the appropriate phosphonium salt in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., n-BuLi) at a low temperature (-78 °C to 0 °C). Stir the resulting ylide solution for a specified time before adding a solution of chiral aldehyde 19. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, extract the product, and purify by column chromatography to yield olefin 20.[2] The pure Z isomer is obtained in 62% yield.[2]

-

Reduction and Etherification: Dissolve olefin 20 in an anhydrous solvent (e.g., DCM) and cool to -78 °C. Add DIBAL-H dropwise and stir for the required duration. Quench the reaction carefully with methanol and then a Rochelle's salt solution. Extract the resulting alcohol and use it directly in the next step after drying. To the crude alcohol in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by methyl bromoacetate. Stir at room temperature until completion. Work up the reaction and purify the product to give ether 21. The overall yield for these two steps is reported to be 90%.[2]

-

[2][3]-Wittig Rearrangement: Dissolve ether 21 in anhydrous THF and cool to -78 °C. Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir the reaction mixture at this temperature for the specified time. Quench with a saturated aqueous solution of NH₄Cl. Extract the product and purify by flash chromatography to afford the chiral product 12 with high diastereoselectivity (dr > 99:1) in 67% yield.[2][4]

-

Reduction and Oxidative Cleavage: To a solution of ester 12 in anhydrous THF, add LiAlH₄ portion-wise at 0 °C. Stir until the reduction is complete. Quench sequentially with water, 15% NaOH solution, and water. Filter the resulting mixture and concentrate the filtrate. Dissolve the crude diol in a mixture of THF and water, and then add NaIO₄. Stir at room temperature. After completion, extract the crude aldehyde. This aldehyde is then reduced directly with NaBH₄ in methanol at 0 °C. After work-up and purification, alcohol 22 is obtained in an 81% overall yield for the three steps.[4]

-

Iodination: To a solution of alcohol 22 in anhydrous THF, add triphenylphosphine, imidazole, and elemental iodine.[5] Stir the reaction for 2-12 hours.[5] After completion, quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product and purify by column chromatography to yield the desired chiral iodide 10 in 78% yield.[4]

Assembly and Final Synthesis of this compound

-

SmI₂-Prompted Intermolecular Addition and Ring-Closing Metathesis (RCM): This key coupling step involves the reaction of chiral iodide 10 with diene 8 (prepared via Peterson olefination in 75% yield) in the presence of SmI₂. The resulting coupled product is then subjected to RCM using Grubbs' second-generation catalyst to afford the seven-membered ring compound 7 in 99% yield.[1][2]

-

Core Structure Formation: The double bond in compound 7 is reduced by hydrogenation (H₂, Pd/C) to give compound 25 in 73% yield.[2] Subsequent treatment with a base such as potassium tert-butoxide (t-BuOK) induces an intramolecular aldol condensation to furnish the bicyclic core (5S,8S,8aS)-6 in 77% yield.[2]

-

Final Functional Group Manipulations:

-

The bicyclic intermediate 6 undergoes deprotection (80% AcOH) followed by selective protection of the primary hydroxyl group with TBSCl to yield compound 26 (78% yield).[4]

-

Oxidation of the secondary alcohol in 26 with tetrapropylammonium perruthenate (TPAP) gives ketone 27 in 79% yield.[4]

-

A standard Wittig reaction (NaHMDS, Ph₃PCH₃Br) on ketone 27 introduces the exocyclic methylene group (73% yield).[4]

-

Finally, cleavage of the TBS protecting group, followed by sequential Jones oxidation and Pinnick oxidation, affords this compound.[4]

-

-

Alternative Final Oxidation: In a separate protocol, the final oxidation of a precursor alcohol (compound 21 in the patent) is achieved by reacting it with sodium chlorite (27mg, 0.30mmol), potassium dihydrogen phosphate (27mg, 0.20mmol), and isoamylene (0.3mL, 2.74mmol) in an acetone/water mixture (0.6mL/0.6mL) for 3 hours. This two-step process from the precursor yields this compound in 35% yield.[5]

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions, particularly times and temperatures, may require optimization.

References

- 1. Asymmetric Synthesis of this compound and Pechueloic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-step separation and purification of this compound and chrysosptertin B from Artemisia rupestris L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN109748787B - A kind of method for preparing artemisinic acid - Google Patents [patents.google.com]

Application Notes and Protocols for Rupestonic Acid as a Quality Control Marker in Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris L., has been identified as a key bioactive compound with significant anti-influenza and anti-inflammatory properties.[1] Its consistent presence and biological relevance make it an ideal marker for the quality control of A. rupestris and its derived herbal medicinal products.[2] Standardization and rigorous quality control are paramount to ensuring the safety, efficacy, and consistency of herbal medicines.[3] This document provides detailed application notes and protocols for the utilization of this compound as a quantitative and qualitative marker for the quality assessment of herbal raw materials and finished products.

Pharmacological Significance of this compound

This compound and its derivatives have demonstrated notable pharmacological activities, which underscore the importance of ensuring its presence in standardized herbal preparations.

-

Antiviral Activity: A derivative of this compound, YZH-106, has been shown to suppress influenza virus replication. This action is mediated through the activation of the p38 MAPK and ERK1/2 signaling pathways, which leads to the activation of Nrf2. Activated Nrf2 upregulates the expression of heme oxygenase-1 (HO-1), which in turn stimulates a type I interferon (IFN) response, a critical component of the innate antiviral defense.[4]

-

Anti-inflammatory Activity: this compound derivatives have been found to exhibit significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[5] This suggests a potential mechanism for its anti-inflammatory effects through the modulation of inflammatory pathways. While the precise mechanism for this compound is still under investigation, many plant-derived compounds exert their anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression, including inducible nitric oxide synthase (iNOS).[6][7]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key parameters for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). These values are essential for method validation and ensuring the reliability of the quality control process.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Recommended Value | Source |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | Acetonitrile - 0.2% Phosphoric Acid in Water | [3] |

| Elution | Gradient | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Column Temperature | 35 °C | [3] |

| Detection Wavelength | 350 nm | [3] |

| Injection Volume | 10 µL | [8] |

Table 2: Method Validation Parameters for this compound Quantification (as per ICH Guidelines)

| Parameter | Acceptance Criteria | Reported/Typical Values | Source |

| Linearity (r²) | ≥ 0.999 | > 0.999 | [9] |

| Precision (RSD%) | Intra-day: ≤ 2% Inter-day: ≤ 3% | < 3% | [10] |

| Accuracy (Recovery %) | 98 - 102% | Typically within this range | [11] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Method dependent | [12][13] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Method dependent | [12][13] |

| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 | [9] |

Experimental Protocols

Protocol 1: Extraction of this compound from Artemisia rupestris L.

This protocol describes the efficient extraction of this compound from the dried aerial parts of Artemisia rupestris L. for subsequent quantitative analysis.

Materials and Reagents:

-

Dried and powdered Artemisia rupestris L.

-

70% Ethanol (v/v) in water

-

Ultrasonic bath

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

-

Volumetric flasks

Procedure:

-

Accurately weigh approximately 1.0 g of powdered Artemisia rupestris L. into a 50 mL conical flask.

-

Add 25 mL of 70% ethanol.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[3]

-

Filter the extract through Whatman No. 1 filter paper into a collection flask.

-

Repeat the extraction process (steps 2-4) on the residue twice more to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

-

Reconstitute the dried extract in a suitable volume of methanol (e.g., 10 mL) in a volumetric flask.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: HPLC Quantification of this compound

This protocol outlines the validated HPLC method for the quantitative determination of this compound in the prepared extracts.

Instrumentation and Conditions:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or DAD detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.2% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-10 min: 25% B

-

10-30 min: 25-65% B

-

30-40 min: 65-75% B

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 35 °C.[3]

-

Detection Wavelength: 350 nm.[3]

-

Injection Volume: 10 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. Determine the linearity (r²) of the curve.

-

Sample Analysis: Inject the filtered sample extract into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Caption: Antiviral signaling pathway of a this compound derivative.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound quality control.

References

- 1. Advances in studies on the this compound derivatives as anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quality Assessment of Artemisia rupestris L. Using Quantitative Analysis of Multi-Components by Single Marker and Fingerprint Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. depralearningcenter.com [depralearningcenter.com]

- 10. Roburic Acid Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Enhancing the Bioactivity of Rupestonic Acid Through Structural Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction